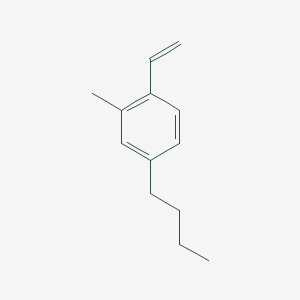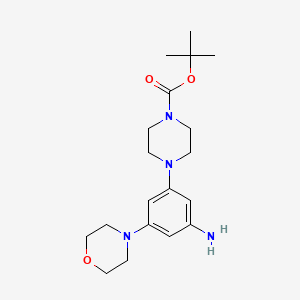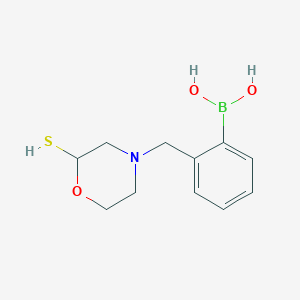
(2-(Thiomorpholinomethyl)phenyl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Thiomorpholinomethyl)phenyl)boronic acid is a versatile chemical compound with the molecular formula C11H16BNO2S and a molecular weight of 237.13 g/mol . This compound is known for its unique structure, which includes a boronic acid moiety, a phenyl ring, and a thiomorpholine group. It has various applications in scientific research, particularly in organic synthesis, medicinal chemistry, and molecular sensing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Thiomorpholinomethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of (2-(Thiomorpholinomethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-(Thiomorpholinomethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The thiomorpholine group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions include boronic esters, cyclohexyl derivatives, and various substituted thiomorpholine derivatives .
Scientific Research Applications
(2-(Thiomorpholinomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Thiomorpholinomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diols. This property is crucial for its applications in molecular sensing and protein-protein interaction studies. The boronic acid moiety interacts with the cis-diol groups, forming a cyclic boronate ester, which can be reversed under specific conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the thiomorpholine group, making it less versatile in certain applications.
(4-Morpholinomethyl)phenylboronic acid: Contains a morpholine group instead of a thiomorpholine group, which may affect its reactivity and binding properties.
(2-(Piperidin-1-ylmethyl)phenyl)boronic acid: Contains a piperidine group, offering different steric and electronic properties.
Uniqueness
(2-(Thiomorpholinomethyl)phenyl)boronic acid is unique due to the presence of the thiomorpholine group, which enhances its ability to form hydrogen bonds and interact with various biological targets. This makes it particularly valuable in medicinal chemistry and molecular sensing applications.
Properties
Molecular Formula |
C11H16BNO3S |
|---|---|
Molecular Weight |
253.13 g/mol |
IUPAC Name |
[2-[(2-sulfanylmorpholin-4-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3S/c14-12(15)10-4-2-1-3-9(10)7-13-5-6-16-11(17)8-13/h1-4,11,14-15,17H,5-8H2 |
InChI Key |
XUIZUYSAVLZFQR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCOC(C2)S)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
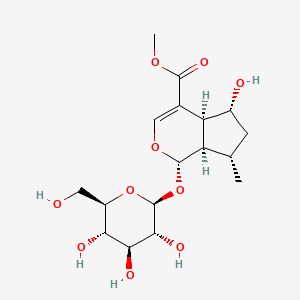
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)

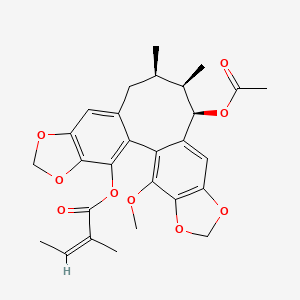
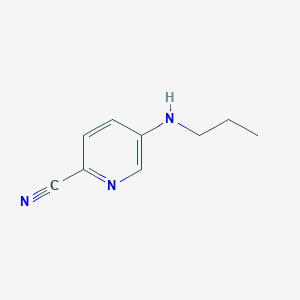
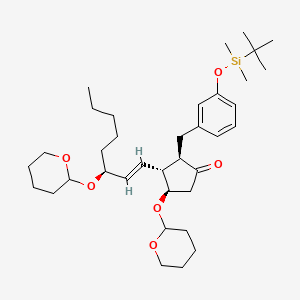
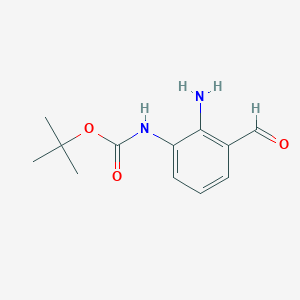
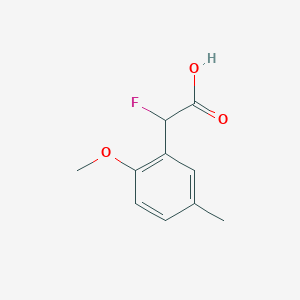
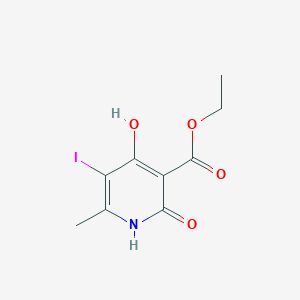
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)

